tert-butyl 3-chloro-2-hydroxypropylcarbaMate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

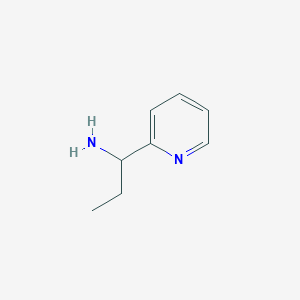

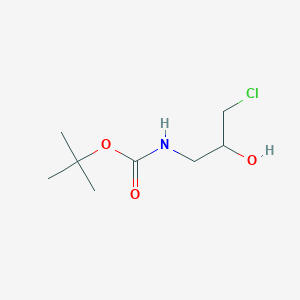

The compound tert-butyl 3-chloro-2-hydroxypropylcarbamate is a chemical entity that can be inferred to have a tert-butyl group, a chloro substituent, a hydroxy group, and a carbamate moiety based on its name. While the specific compound is not directly mentioned in the provided papers, related compounds and their chemistry can provide insights into its potential characteristics and reactivity.

Synthesis Analysis

The synthesis of tert-butyl N-hydroxycarbamates can be achieved from aldehydes using sodium benzenesulfinate and formic acid in a methanol-water mixture, as described for the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates . Similarly, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate can be synthesized and reacted with various electrophiles to yield functionalized carbamates . These methods suggest that the synthesis of tert-butyl 3-chloro-2-hydroxypropylcarbamate could potentially be achieved through analogous procedures.

Molecular Structure Analysis

The molecular structures of related tert-butyl carbamates have been studied, revealing layered structures created from hydrogen bonds . The molecular structure of tert-butyl 3-chloro-2-hydroxypropylcarbamate would likely exhibit similar intermolecular interactions, contributing to its solid-state properties.

Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical transformations. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can react with organometallics to yield N-(Boc)hydroxylamines . The reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium leads to functionalized carbamates, which upon hydrolysis can yield 1,2-aminoalcohols . These examples indicate that tert-butyl 3-chloro-2-hydroxypropylcarbamate could also participate in similar reactions, potentially serving as a building block in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates can be influenced by their molecular structure. For example, the crystal structure of tert-butyl acetylcarbamate shows centrosymmetric rings linked by hydrogen bonds, which are significant in the crystal packing10. The presence of a chloro substituent and a hydroxy group in tert-butyl 3-chloro-2-hydroxypropylcarbamate would affect its polarity, solubility, and reactivity. The compound's reactivity could be further explored through its interactions with electrophiles, nucleophiles, and during catalytic processes.

Applications De Recherche Scientifique

Subheading: Decomposition of Oxygenates in Gasoline

One significant application of tert-butyl 3-chloro-2-hydroxypropylcarbamate and related compounds, like Methyl tert-butyl ether (MTBE), is in the decomposition and conversion of air toxics using radio frequency (RF) plasma reactors. This technology offers a promising method for decomposing and converting these substances into less harmful ones, such as CH4, C2H4, C2H2, iso-butane, and iso-butene. This process is crucial for managing the environmental impact of these compounds when released into the environment (Hsieh et al., 2011).

Biodegradation and Soil/Groundwater Fate

Subheading: Biodegradation Pathways in Soil and Groundwater

The biodegradation and fate of related oxygenates like ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively studied. Microorganisms capable of degrading these compounds aerobically have been identified, which is crucial for mitigating their environmental impact. The initial step involves hydroxylation by a monooxygenase enzyme, leading to various intermediates. Understanding these pathways is vital for developing strategies to manage the contamination of soil and groundwater by these substances (Thornton et al., 2020).

Environmental Occurrence and Toxicity

Subheading: Synthetic Phenolic Antioxidants and Environmental Impact

Synthetic phenolic antioxidants (SPAs), which include compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices. Their occurrence in indoor dust, outdoor air particulates, sea sediment, and river water raises concerns about their environmental and health impacts. These SPAs have been found in human tissues, indicating potential exposure and health risks. Studies suggest that some SPAs may cause hepatic toxicity, endocrine disruption, and carcinogenic effects. The presence of these compounds and their transformation products in the environment and in humans highlights the need for further research and the development of SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Safety and Hazards

The safety information for tert-butyl 3-chloro-2-hydroxypropylcarbamate indicates that it is potentially dangerous. The hazard statements include H301-H311-H331-H341, which suggest that the compound is toxic if swallowed, in contact with skin, or if inhaled, and may cause genetic defects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

tert-butyl N-(3-chloro-2-hydroxypropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5H2,1-3H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCERVHZUVNOSNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3-chloro-2-hydroxypropylcarbaMate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride](/img/structure/B1322698.png)

![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B1322699.png)